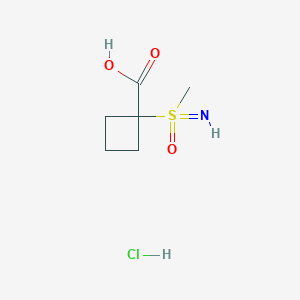

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, a [2 + 2] cycloaddition of terminal alkenes with allenoates enables a rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions . A diverse range of unsymmetrical tri- and tetrasubstituted cyclobutane structures can be produced in good yields and excellent diastereoselectivities using an efficient [2+2] heterodimerization of dissimilar acyclic enones upon visible light irradiation in the presence of a ruthenium (II) photocatalyst .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1-(Methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride has been involved in various synthetic and chemical reactions, demonstrating its utility in the preparation of complex molecular structures. For instance, the addition of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes introduces nitrogen nucleophiles at specific positions of the derived cyclobutane, even when a carboxyl derivative is present, indicating a pathway to α-amino cyclobutane carboxylic acids which can be transformed further into diacids via carbonylation α to the sulfone and reduction (Gaoni, 1988). Additionally, the synthesis of four-, five-, and six-membered cyclic ketones using methyl methylthiomethyl sulfoxide demonstrates the versatile applications of related compounds in synthesizing cycloalkanones, with specific procedures for substituted cyclobutanones among others (Ogura et al., 1984).

Asymmetric Synthesis

The compound has also been used in the enantioselective synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, which were prepared in high enantiomeric excess, showcasing the potential of utilizing such structures in the asymmetric synthesis of amino acids that could be pivotal in drug development and chemical research (Gauzy et al., 2004).

Molecular Rearrangements

A notable reaction involving a similar sulfoximide in the presence of a carboxylic acid highlighted an interesting rearrangement that includes a novel methyl group transfer. This type of chemical behavior underscores the potential of this compound and related compounds in studying and facilitating unique molecular rearrangements (Barnes et al., 1979).

Crystal Structure and Spectral Properties

Research into the crystal structure and spectral properties of new sulfonamide derivatives has provided insights into the hydrogen bonding and molecular arrangement of similar compounds, which could be relevant for understanding the physical chemistry of this compound derivatives (Danish et al., 2021).

Tumor Detection and Imaging

The synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acids (FMACBC) has illustrated the potential use of cyclobutane derivatives in tumor detection and imaging, demonstrating the applications of such compounds in medical diagnostics and research (Martarello et al., 2002).

Eigenschaften

IUPAC Name |

1-(methylsulfonimidoyl)cyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S.ClH/c1-11(7,10)6(5(8)9)3-2-4-6;/h7H,2-4H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHGANFOEPVXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1(CCC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2779117.png)

acetic acid](/img/structure/B2779126.png)

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylphthalazin-1-one](/img/structure/B2779140.png)